molecular formula C8H3F2N3 B11910375 4,6-Difluoro-1H-indazole-3-carbonitrile

4,6-Difluoro-1H-indazole-3-carbonitrile

Cat. No.: B11910375
M. Wt: 179.13 g/mol
InChI Key: PFYUAXXDTPJIBC-UHFFFAOYSA-N
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Description

4,6-Difluoro-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H3F2N3. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at positions 4 and 6, along with a cyano group at position 3, makes this compound unique and of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-difluoro-2-nitroaniline with a suitable nitrile source under acidic or basic conditions to form the indazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while reduction can produce amines .

Scientific Research Applications

4,6-Difluoro-1H-indazole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms and cyano group contribute to its binding affinity and specificity. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Difluoro-1H-indazole-3-carbonitrile is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets .

Properties

Molecular Formula

C8H3F2N3

Molecular Weight

179.13 g/mol

IUPAC Name

4,6-difluoro-1H-indazole-3-carbonitrile

InChI

InChI=1S/C8H3F2N3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,(H,12,13)

InChI Key

PFYUAXXDTPJIBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C#N)F)F

Origin of Product

United States

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